1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid
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Overview
Description
1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid is a cyclic compound with a methoxycarbonyl group and a carboxylic acid group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid typically involves the reaction of cyclopentadiene with carbon monoxide and methanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The methoxycarbonyl and carboxylic acid groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: A similar compound with a methyl ester group instead of a methoxycarbonyl group.
Cyclopent-2-ene-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
Uniqueness
1-(methoxycarbonyl)cyclopent-2-ene-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2703779-60-4 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-methoxycarbonylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2,4H,3,5H2,1H3,(H,9,10) |
InChI Key |
XVCOEGAAGWHBBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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